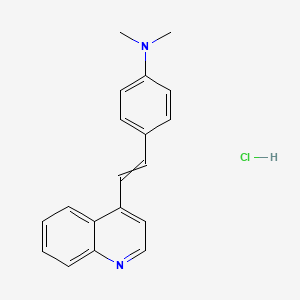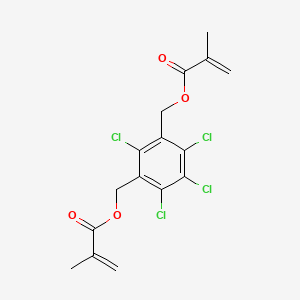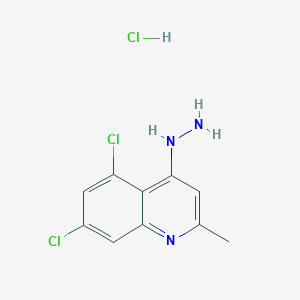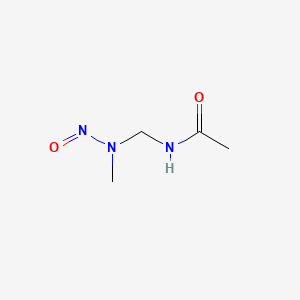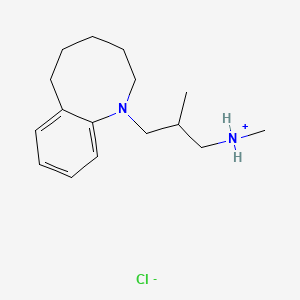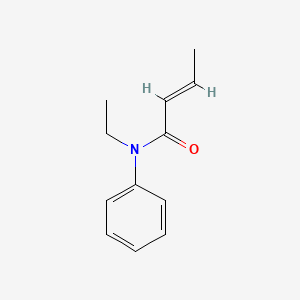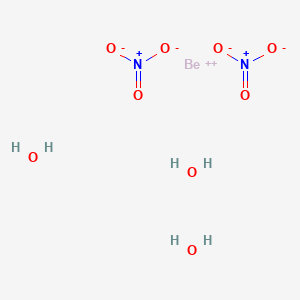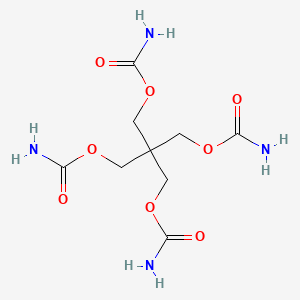![molecular formula C8H8N4O3 B13755411 Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 1184913-91-4](/img/structure/B13755411.png)
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazolo-pyrimidine derivatives, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3-nitrobenzoic acid with ethyl isocyanoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) with a catalytic amount of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: It is being investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound also interacts with endoplasmic reticulum chaperones and apoptosis markers, which contribute to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Imidazo[1,5-a]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its isoxazole ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a neuroprotective and anti-neuroinflammatory agent sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1184913-91-4 |
|---|---|
Formule moléculaire |
C8H8N4O3 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
ethyl 4-amino-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-14-8(13)5-4-6(9)10-3-11-7(4)15-12-5/h3H,2H2,1H3,(H2,9,10,11) |
Clé InChI |
VRFBVDGRJVCOGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC2=NC=NC(=C12)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



